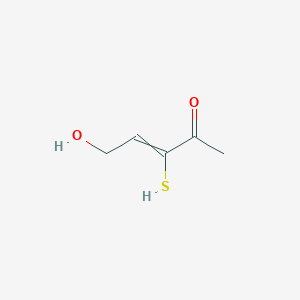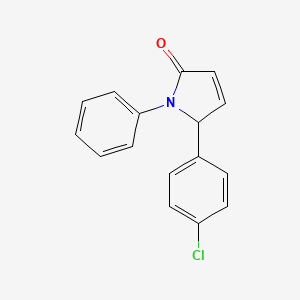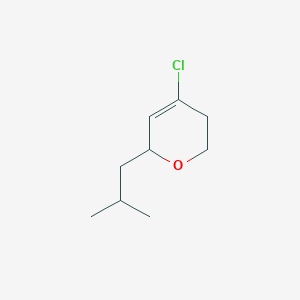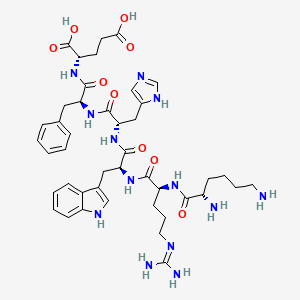
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely studied in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one typically involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated carbonyl compounds.
Substitution: Formation of substituted chalcones with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,3,4-trihydroxyphenyl)prop-2-en-1-one
- (2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
- 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)prop-1-one
Uniqueness
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. The iodine atoms enhance the compound’s reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
831224-38-5 |
|---|---|
Fórmula molecular |
C15H8I4O3 |
Peso molecular |
743.84 g/mol |
Nombre IUPAC |
1,3-bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H8I4O3/c16-8-3-7(14(21)11(18)5-8)1-2-13(20)10-4-9(17)6-12(19)15(10)22/h1-6,21-22H |
Clave InChI |
HYYXWHICNQBENA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=CC(=O)C2=C(C(=CC(=C2)I)I)O)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)

![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)

![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)


![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)


![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)



